molecular formula C12H19NO2 B120217 Fepradinol CAS No. 36981-91-6

Fepradinol

Cat. No. B120217
CAS RN: 36981-91-6
M. Wt: 209.28 g/mol
InChI Key: PVOOBRUZWPQOER-UHFFFAOYSA-N
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Description

Fepradinol is recognized as an effective non-steroidal anti-inflammatory agent. It has been studied for its effects on rat paw oedema, which is a common model for inflammation in research. The substance has been shown to have a significant inhibitory effect on oedema induced by various inflammatory agents, such as dextran and platelet-activating factor. These effects suggest that fepradinol has a different mechanism of action compared to other anti-inflammatory compounds, which may be due to its unique molecular structure and chemical properties .

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of a compound like fepradinol is fundamental to its function. Although the data provided does not detail the molecular structure of fepradinol, the analysis of molecular structures typically involves understanding the arrangement of atoms within the molecule, the stereochemistry, and the electronic configuration. These aspects are critical as they determine the molecule's reactivity, its interaction with biological targets, and its overall pharmacological profile.

Chemical Reactions Analysis

Fepradinol's chemical reactivity would be influenced by its functional groups and molecular framework. The abstract provided does not give specific details on the chemical reactions involving fepradinol, but in general, the analysis of chemical reactions would consider how the compound interacts with other chemicals, how it might be metabolized in the body, and its stability under various conditions. The anti-inflammatory effects observed suggest that fepradinol may interact with biological pathways differently than other anti-inflammatory drugs, which could be explored through chemical reaction studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of fepradinol, such as solubility, melting point, and chemical stability, are essential for its formulation and therapeutic efficacy. These properties are determined by the molecular structure and influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile. The provided data does not include specific information on these properties, but they would be a critical part of a comprehensive analysis of the compound.

Scientific Research Applications

Antihypertensive Effects

Fepradinol exhibits significant antihypertensive effects. Studies have shown that it effectively reduces blood pressure and cerebral vascular resistance (CVR). This effect is partly attributed to its involvement in the Renin-Angiotensin-System (RAS), demonstrating its potential in the management of hypertension (Cai et al., 2011).

Anti-adipogenesis and Anti-obesity Properties

Fepradinol has been identified to have anti-adipogenesis and anti-obesity capacities both in vitro and in vivo. It significantly reverses lipid accumulation, the production of triglycerides, and various other markers related to adipogenesis and obesity. This suggests its potential utility in the treatment or management of obesity and related metabolic disorders (Che et al., 2021).

Agricultural Applications

In a different context, the term "FEPR" has been used in agricultural research to denote flavone extracts from Puerariae Radix. These extracts have been studied for their influence on soil biological and physical properties, showing that they can enhance soil quality and fertility (Marinari et al., 2000).

Applications in Materials Science

Fepradinol, specifically its components like iron (Fe), has been studied extensively in the field of materials science. For instance, the properties of Fe-doped ZnO have been investigated for their structural, optical, dielectric, and transport characteristics, which are critical for various applications in semiconductor technology (Singh & Singh, 2021).

properties

IUPAC Name

2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOOBRUZWPQOER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60866967
Record name 2-[(2-Hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fepradinol

CAS RN

36981-91-6, 63075-47-8
Record name Fepradinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36981-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fepradinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036981916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fepradinol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063075478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fepradinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15902
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-[(2-Hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60866967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FEPRADINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/860MHI4WBA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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